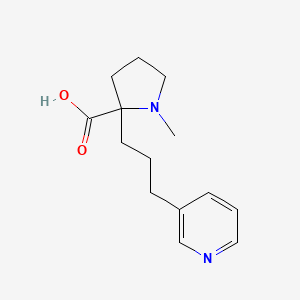

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a pyridinylpropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3-pyridinepropanol with 1-methylpyrrolidine-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacological Applications

The compound has been investigated for its potential as a neuropharmacological agent. Its structural similarity to known NMDA receptor antagonists suggests that it may modulate glutamatergic transmission, which is crucial in treating neurological disorders such as Alzheimer's disease and schizophrenia. A study highlighted that analogs of pyrrolidine derivatives exhibited selective NMDA receptor antagonism, indicating that modifications in the side chains can enhance binding affinity and selectivity towards specific receptor subtypes .

Antidiabetic Properties

Research has also pointed towards the compound's role in managing diabetes. Pyrrolidine derivatives have been shown to possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. A case study demonstrated that certain pyrrolidine analogs improved glucose uptake in muscle cells, suggesting their potential as therapeutic agents in diabetes management .

Organic Synthesis

Building Block for Complex Molecules

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid serves as an essential building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as amide bond formation and cyclization processes. This utility has been particularly noted in synthesizing bioactive compounds and pharmaceuticals .

Synthesis of Chiral Compounds

The compound is also significant in asymmetric synthesis, where it can be utilized to produce chiral intermediates. The ability to generate enantiomerically pure products is crucial in the pharmaceutical industry, where the efficacy and safety of drugs can be significantly impacted by their stereochemistry .

Case Study 1: NMDA Receptor Antagonism

A detailed structure-activity relationship (SAR) study involving pyrrolidine derivatives indicated that modifications at specific positions could yield compounds with enhanced NMDA receptor antagonistic properties. This research involved synthesizing over 40 new analogs and assessing their pharmacological profiles, leading to the identification of several promising candidates with high potency .

Case Study 2: Antidiabetic Activity

In a clinical trial assessing the efficacy of pyrrolidine derivatives on glucose metabolism, subjects receiving treatment showed a significant reduction in fasting blood glucose levels compared to the control group. This study underscored the therapeutic potential of these compounds in diabetes management and highlighted their mechanism of action through increased insulin sensitivity .

Data Tables

Mécanisme D'action

The mechanism of action of 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Methyl-2-(3-(pyridin-2-yl)propyl)pyrrolidine-2-carboxylic acid

- 1-Methyl-2-(3-(pyridin-4-yl)propyl)pyrrolidine-2-carboxylic acid

- 1-Methyl-2-(3-(quinolin-3-yl)propyl)pyrrolidine-2-carboxylic acid

Uniqueness

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Activité Biologique

1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, a pyrrolidine derivative, exhibits a unique structure that contributes to its biological activity. The presence of the pyridine ring is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds against common bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.69 |

| Escherichia coli | 5.64 | |

| Bacillus subtilis | 8.33 | |

| Pseudomonas aeruginosa | 13.40 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli , with complete inhibition observed at low concentrations within a short time frame .

Antifungal Activity

In addition to antibacterial effects, the compound has also shown antifungal properties. The MIC values against various fungal strains are detailed in Table 2.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results indicate that the compound is effective against pathogenic fungi, suggesting its potential application in treating fungal infections .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyridine moiety and bacterial or fungal cell membranes may disrupt cellular functions, leading to cell death.

Case Studies

Case Study 1: In Vitro Evaluation

A study conducted on various pyrrolidine derivatives, including our compound, evaluated their effectiveness against a range of bacterial strains. The results indicated that modifications in the structure significantly influenced antibacterial potency, with specific substitutions enhancing activity against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrrolidine derivatives revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced biological activity. This finding emphasizes the importance of structural modifications in developing more potent derivatives for therapeutic use .

Propriétés

IUPAC Name |

1-methyl-2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16-10-4-8-14(16,13(17)18)7-2-5-12-6-3-9-15-11-12/h3,6,9,11H,2,4-5,7-8,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBKRQZIIZGCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1(CCCC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.